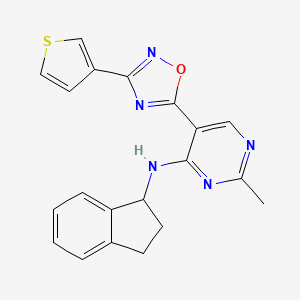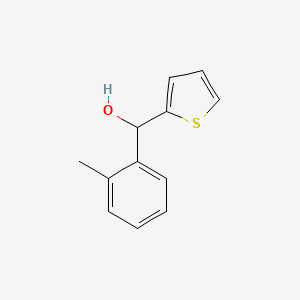![molecular formula C9H5F3N2OS B2429590 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole CAS No. 338421-08-2](/img/structure/B2429590.png)
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a thiadiazole ring
Mecanismo De Acción
Target of Action
The primary targets of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play crucial roles in regulating gene expression and are involved in various physiological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity
Biochemical Pathways
The compound’s interaction with its targets suggests it may influence pathways related to gene expression and metabolic regulation .
Result of Action
Given its targets, it is likely to influence gene expression and metabolic processes .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole vary with different dosages in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)phenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.
Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests
Comparación Con Compuestos Similares
3-(Trifluoromethyl)phenoxy derivatives: These compounds share the trifluoromethylphenoxy moiety but differ in the attached functional groups.
Thiadiazole derivatives: Compounds with different substituents on the thiadiazole ring, such as alkyl or aryl groups.
Uniqueness: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is unique due to the combination of the trifluoromethylphenoxy group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenoxy]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDFQZOAJXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2429508.png)




![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)
![[5-Chloro-2-(2-propynyloxy)phenyl]methanol](/img/structure/B2429519.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2429520.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2429521.png)


![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)

![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)
